Cas no 2138155-01-6 (2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride)

2-{5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride is a heterocyclic compound featuring a pyrrolopyridine core with a chloro substitution at the 5-position and an acetic acid moiety at the 3-position, isolated as its hydrochloride salt. This structure confers stability and solubility in aqueous and polar organic solvents, facilitating its use in synthetic and medicinal chemistry applications. The compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other pharmacologically relevant scaffolds. Its high purity and well-defined crystalline form ensure reproducibility in research and industrial processes. The hydrochloride salt form enhances handling and storage stability, making it suitable for long-term use in laboratory settings.
2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride structure
2138155-01-6 structure
商品名:2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride
CAS番号:2138155-01-6
MF:
メガワット:
CID:4640791

2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride

2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM474162-250mg
2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride
2138155-01-6 95%+
250mg
$488 2023-01-19
Chemenu
CM474162-100mg
2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride
2138155-01-6 95%+
100mg
$351 2023-01-19
Chemenu
CM474162-500mg
2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride
2138155-01-6 95%+
500mg
$760 2023-01-19
A2B Chem LLC
AX60371-100mg
2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride
2138155-01-6 95%
100mg
$358.00 2024-04-20
A2B Chem LLC
AX60371-5g
2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride
2138155-01-6 95%
5g
$2737.00 2024-04-20
1PlusChem
1P01ELW3-2.5g
2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride
2138155-01-6 95%
2.5g
$2207.00 2023-12-19
1PlusChem
1P01ELW3-250mg
2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride
2138155-01-6 95%
250mg
$604.00 2023-12-19
1PlusChem
1P01ELW3-1g
2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride
2138155-01-6 95%
1g
$1155.00 2023-12-19
Aaron
AR01EM4F-1g
2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride
2138155-01-6 95%
1g
$1241.00 2025-02-10
Aaron
AR01EM4F-10g
2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride
2138155-01-6 95%
10g
$5260.00 2023-12-14

2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride 関連文献

2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochlorideに関する追加情報

Introduction to 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride (CAS No. 2138155-01-6)

2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride, identified by its CAS number 2138155-01-6, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of pyrrolopyridine derivatives, a structurally diverse family known for its broad spectrum of biological activities. The presence of a chloro substituent and an acetic acid moiety in its molecular framework contributes to its unique pharmacological properties, making it a promising candidate for further exploration in medicinal chemistry.

The pyrrolo[2,3-c]pyridine scaffold is particularly noteworthy due to its structural similarity to several bioactive natural products and pharmacologically relevant molecules. This core structure has been extensively studied for its potential in modulating various biological pathways, including enzyme inhibition and receptor binding. The 5-chloro group at the 5-position of the pyrrolopyridine ring introduces electrophilicity, which can enhance interactions with biological targets, while the acetic acid hydrochloride salt form improves solubility and stability, facilitating its use in biochemical assays and drug formulation.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride structure aligns well with this trend, as it combines elements known to enhance binding affinity and metabolic stability. Studies have demonstrated that pyrrolopyridine derivatives can exhibit inhibitory activity against various enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegeneration. The hydrochloride form of this compound ensures optimal pharmacokinetic properties, which are crucial for clinical translation.

In the context of contemporary pharmaceutical research, the synthesis and characterization of 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride have been influenced by cutting-edge synthetic methodologies. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and flow chemistry have enabled the efficient construction of complex heterocyclic frameworks. These methods not only improve yield but also allow for greater functional group tolerance, enabling the exploration of diverse structural analogs. The compound’s synthesis often involves multi-step processes that highlight the sophistication of current organic chemistry approaches.

The biological evaluation of 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride has revealed intriguing interactions with several target proteins. Preliminary in vitro studies suggest that this compound may modulate pathways relevant to disease progression. For instance, its ability to interact with kinases and other enzymes implicated in cancer cell proliferation has been a focus of interest. Additionally, its structural features may allow it to engage with receptors involved in pain signaling or neurotransmitter regulation, making it a potential lead for developing treatments in neurological disorders.

The development of novel drug candidates often requires optimization of physicochemical properties to ensure efficacy and safety. The hydrochloride salt form of this compound enhances its solubility in aqueous media, which is critical for oral administration or parenteral delivery. Furthermore, the stability imparted by the salt form ensures that the compound remains viable during storage and transportation. These attributes make 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride a versatile intermediate for further derivatization and testing in preclinical models.

Computational modeling and molecular dynamics simulations have played a pivotal role in understanding the binding mechanisms of this compound with biological targets. These studies provide insights into how the 5-chloro substituent and other functional groups contribute to interactions at the molecular level. By leveraging computational tools, researchers can predict binding affinities and optimize lead structures before conducting expensive experimental validations. This approach aligns with the broader trend toward de-risking drug discovery pipelines through integrated computational-experimental strategies.

The future prospects of 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride are promising, given its structural features and potential biological activities. Ongoing research aims to explore its efficacy in animal models and eventually human trials for various therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits. As our understanding of disease mechanisms evolves, compounds like this one will continue to serve as valuable tools for addressing unmet medical needs.

In conclusion,2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride (CAS No. 2138155-01-6) represents a significant advancement in medicinal chemistry due to its innovative structure and potential applications. Its synthesis reflects modern chemical methodologies, while its biological profile suggests multiple avenues for therapeutic development. As research progresses,this compound will likely play an increasingly important role in shaping future treatments across various disease areas.

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